(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine
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Overview
Description
(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine, also known by its IUPAC name N1-methyl-N~1~-(2-propynyl)-1,3-propanediamine, is a compound with the molecular formula C7H14N2 and a molecular weight of 126.2 g/mol . This compound is characterized by the presence of an amine group, a methyl group, and a propynyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of (3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine typically involves the reaction of propargyl bromide with N-methyl-1,3-propanediamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines and oxides, depending on the specific reaction conditions .
Scientific Research Applications
(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar compounds to (3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine include:
N-Methyl-N-(2-propynyl)amine: This compound shares the propynyl group but lacks the aminopropyl chain, making it less versatile in certain synthetic applications.
N-Methyl-1,3-propanediamine: While similar in structure, this compound does not contain the propynyl group, limiting its reactivity in specific reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a broader range of chemical reactions and applications compared to its similar counterparts .
Properties
IUPAC Name |
N'-methyl-N'-prop-2-ynylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-6-9(2)7-4-5-8/h1H,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOKPPYJFWZENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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